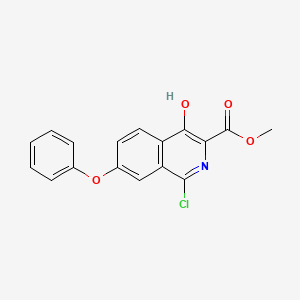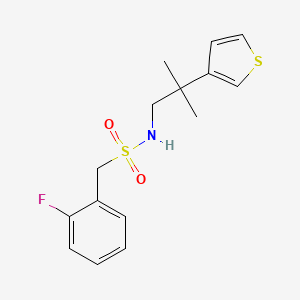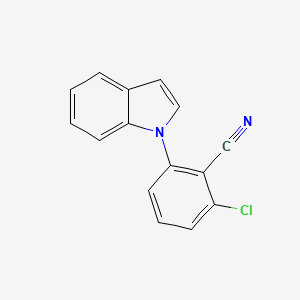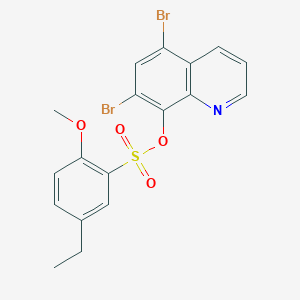
5,7-Dibromoquinolin-8-yl 5-ethyl-2-methoxybenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related quinoline sulfonate derivatives often involves multi-step processes starting from simpler quinolines or related heterocycles. For example, the chemoselective synthesis of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives from 8-hydroxyquinoline through a multi-step process showcases the complexity and efficiency of methods to introduce sulfonate groups alongside bromo and amino functionalities on the quinoline core (Krishna, 2018). This highlights the intricate steps required to synthesize complex molecules like 5,7-Dibromoquinolin-8-yl 5-ethyl-2-methoxybenzene-1-sulfonate.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their chemical reactivity and properties. Structural analysis often involves spectroscopic techniques like IR, NMR, and mass spectrometry. For instance, the synthesis and characterization of sulfonamide-related quinoline compounds provide insights into the structural aspects that influence their chemical behavior and interactions (Hayun et al., 2012).
Chemical Reactions and Properties
Quinoline sulfonates participate in a variety of chemical reactions, including nucleophilic substitutions and coupling reactions. The presence of sulfonate groups enhances solubility in water, making them suitable for aqueous reactions. For example, [Pd(HQS)2] (HQS = 8-hydroxyquinoline-5-sulfonic acid) demonstrates efficient catalysis in Suzuki–Miyaura cross couplings in water, indicating the potential reactivity of sulfonate-containing quinolines in cross-coupling reactions (Conelly-Espinosa & Morales‐Morales, 2010).
Wissenschaftliche Forschungsanwendungen
Broad-Spectrum Antibacterial Synthesis
A key intermediate, similar in structural complexity to the compound , was used in the synthesis of potent broad-spectrum antibacterial agents effective against resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA). This synthesis emphasizes the utility of complex sulfonate compounds in developing new antibiotics (Hashimoto et al., 2007).
Antimicrobial Applications
Derivatives related to the specified compound have been synthesized and evaluated for their antimicrobial properties. For instance, 5-amino-7-bromoquinolin-8-ol sulfonate derivatives demonstrated significant antibacterial and antifungal activities, underscoring the potential of sulfonate derivatives in antimicrobial drug development (Krishna, 2018).
Catalytic Applications
Certain sulfonate compounds, including those derived from 8-hydroxyquinoline, have been investigated for their catalytic efficiency in cross-coupling reactions. For example, 8-hydroxyquinoline-5-sulfonic acid derivatives have catalyzed Suzuki–Miyaura reactions in water, highlighting the role of sulfonate compounds in green chemistry and sustainable catalytic processes (Conelly-Espinosa & Morales‐Morales, 2010).
Fluorescence and Quantum Chemical Investigations
Quinoline derivatives have been synthesized and analyzed for their fluorescence properties, which are crucial for applications in sensing and molecular probes. The exploration of multi-substituted quinoline derivatives for their optical properties indicates the potential for such compounds in advanced material science (Le et al., 2020).
Antitubulin Activity
Research into the biological activity of sulfonate derivatives, particularly those related to quinoline, has revealed their potential as tubulin polymerization inhibitors. This is significant for the development of new therapeutic agents against cancer, as these compounds exhibit potent antiproliferative activity against various cancer cell lines (Lee et al., 2011).
Eigenschaften
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 5-ethyl-2-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Br2NO4S/c1-3-11-6-7-15(24-2)16(9-11)26(22,23)25-18-14(20)10-13(19)12-5-4-8-21-17(12)18/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJMERKTXLVMTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Br2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dibromoquinolin-8-yl 5-ethyl-2-methoxybenzene-1-sulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2496048.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2496049.png)

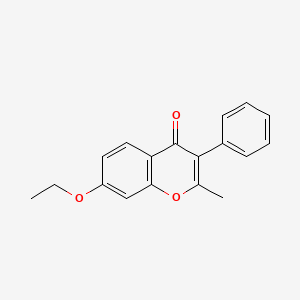
![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2496056.png)
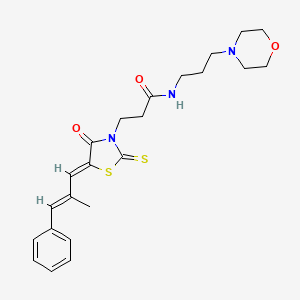
![4-fluoro-1-[tris(propan-2-yl)silyl]-1H-indole](/img/structure/B2496058.png)
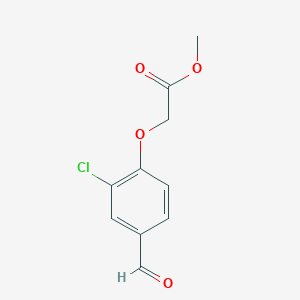


![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2496064.png)
